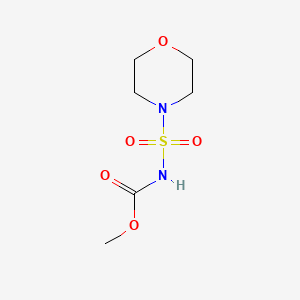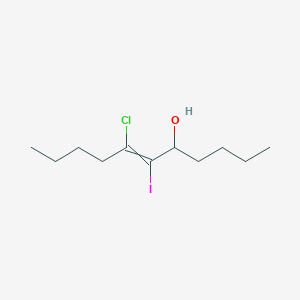
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a tert-butyl group, a chloromethylphenyl group, and two fluorine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(3-chloro-5-methylphenyl)silane with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and xenon difluoride (XeF2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the silicon-fluorine bond.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium alkoxides or primary amines in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide would yield a tert-butyl(3-chloro-5-methylphenyl)alkoxysilane, while a coupling reaction might produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which tert-Butyl(3-chloro-5-methylphenyl)difluorosilane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can be cleaved under specific conditions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(3-chloro-5-methylphenyl)silane: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
tert-Butyl(3-chloro-5-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can alter its reactivity and stability.
tert-Butyl(3-chloro-5-methylphenyl)dimethylsilane: Has methyl groups instead of fluorine, affecting its chemical behavior.
Uniqueness
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is unique due to the presence of two fluorine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable compound in the synthesis of complex organosilicon molecules and materials.
Eigenschaften
CAS-Nummer |
647842-31-7 |
|---|---|
Molekularformel |
C11H15ClF2Si |
Molekulargewicht |
248.77 g/mol |
IUPAC-Name |
tert-butyl-(3-chloro-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-8-5-9(12)7-10(6-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
ZASWCGITIPXLSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Cl)[Si](C(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


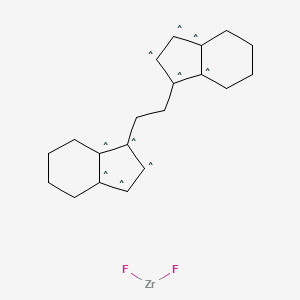
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

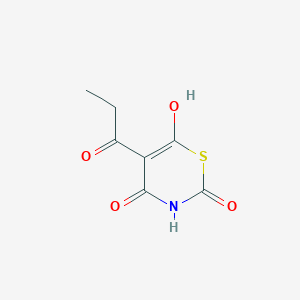
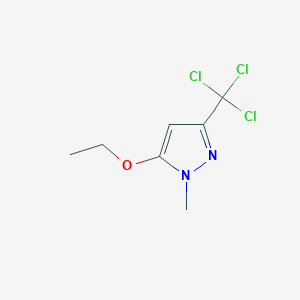
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)
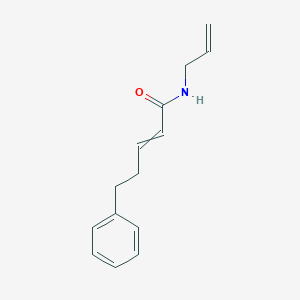


![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
